Fmoc-DADod HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-DADod HCl, also known as fluorenylmethyloxycarbonyl-DADod hydrochloride, is a compound used primarily in the field of organic synthesis. The fluorenylmethyloxycarbonyl group is a base-labile protecting group commonly employed to protect amines during peptide synthesis. The compound is particularly valued for its ability to form stable carbamates with amines, which can be easily removed under basic conditions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DADod HCl typically involves the reaction of fluorenylmethyloxycarbonyl chloride with the appropriate amine under Schotten-Baumann conditions. This reaction is usually carried out in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide. The reaction proceeds with the formation of hydrochloric acid as a byproduct, which is neutralized by the base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: Fmoc-DADod HCl undergoes several types of chemical reactions, including:

Deprotection: The fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine in dimethylformamide.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide is commonly used for deprotection reactions.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

科学研究应用

Chemical Synthesis Applications

Peptide Synthesis

- Fmoc-DADod HCl is predominantly used in the synthesis of peptides. The fluorenylmethyloxycarbonyl group can be removed using basic conditions, typically with piperidine in dimethylformamide, allowing for the formation of free amines necessary for subsequent reactions.

Comparison with Other Protecting Groups

| Protecting Group | Type | Stability | Deprotection Method |

|---|---|---|---|

| Fmoc | Base-labile | Stable under acidic conditions | Piperidine in DMF |

| Boc | Acid-labile | Stable under basic conditions | Acidic conditions |

| Cbz | Hydrogenolysis | Sensitive to hydrogenation | Hydrogenolysis |

Biological Applications

Drug Development

- This compound has shown promise in drug delivery systems. Studies indicate that conjugates formed with this compound can enhance the delivery of therapeutic agents such as methotrexate to resistant cancer cells. For example, peptide-methotrexate conjugates synthesized using Fmoc-DADod exhibited significantly improved cytotoxicity compared to free methotrexate .

Cytotoxicity Studies

- The biological activity of derivatives of Fmoc-DADod has been explored extensively. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines at low micromolar concentrations, indicating their potential as anticancer agents .

| Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Fmoc-DADod-MTX | Methotrexate | MDA-MB-231 | 10 | Overcoming drug resistance |

| Fmoc-DADod | Various cancer cells | Various | 5-15 | Induction of apoptosis |

Case Studies

Case Study 1: Drug Resistance Overcoming

- In a study involving MDA-MB-231 breast cancer cells, the conjugation of methotrexate with Fmoc-DADod resulted in a significant increase in cellular uptake and cytotoxicity. The peptide-methotrexate conjugate exhibited an effective concentration (EC50) value that was 15 times lower than methotrexate alone when tested on resistant cells.

Case Study 2: Antitumor Activity

- Another investigation focused on the antitumor activity of peptides derived from Fmoc-DADod. These peptides demonstrated potent inhibitory effects against various cancer cell lines, primarily through apoptosis induction via mitochondrial pathways .

Industrial Applications

In addition to its applications in academic research, this compound is also utilized in industrial settings for the production of biocompatible materials such as hydrogels used in tissue engineering. These hydrogels can be tailored for specific mechanical properties and degradation rates by varying the concentration of components used during synthesis .

作用机制

The mechanism of action of Fmoc-DADod HCl involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group during subsequent synthetic steps. The fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine, which results in the formation of a free amine and dibenzofulvene . The stability of the carbamate linkage and the ease of deprotection make this compound a valuable tool in organic synthesis.

相似化合物的比较

Boc (tert-butyloxycarbonyl): Another protecting group used for amines, but it is acid-labile rather than base-labile.

Cbz (carbobenzyloxy): A protecting group that is removed by hydrogenolysis.

Uniqueness: Fmoc-DADod HCl is unique due to its base-labile nature, which allows for selective deprotection under mild conditions. This property makes it particularly useful in solid-phase peptide synthesis, where it can be removed without affecting other protecting groups that are stable under basic conditions .

生物活性

Fmoc-DADod HCl, a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, is a compound utilized primarily in peptide synthesis. Its biological activity is significant in various applications, particularly in drug delivery and therapeutic formulations. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in biomedical research.

Chemical Structure and Properties

This compound is characterized by its Fmoc group, which provides stability during synthesis and allows for selective deprotection under mild conditions. The structure includes a diaminododecanoic acid (DADod) moiety, which enhances solubility and cellular uptake.

The biological activity of this compound can be attributed to several mechanisms:

- Drug Delivery : this compound has been shown to enhance the delivery of therapeutic agents by forming conjugates that improve cellular uptake.

- Cytotoxicity : Studies indicate that derivatives of Fmoc compounds exhibit cytotoxic effects against various cancer cell lines, primarily due to their ability to disrupt cellular functions or induce apoptosis.

1. Efficacy in Drug Delivery

Recent studies have demonstrated that this compound can effectively deliver drugs such as methotrexate (MTX) to resistant cancer cells. For instance, peptide-MTX conjugates synthesized with Fmoc-DADod showed improved cytotoxicity compared to free MTX in drug-resistant models. The estimated EC50 values indicated that these conjugates could overcome resistance mechanisms more effectively than MTX alone .

2. Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations, with IC50 values ranging from 5 to 15 µM depending on the cell type .

Data Table: Summary of Biological Activity Studies

| Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Fmoc-DADod-MTX | MDA-MB-231 | 10 | Overcoming drug resistance | |

| Fmoc-DADod | Various cancer cells | 5-15 | Induction of apoptosis |

Case Study 1: Drug Resistance Overcoming

In a study involving MDA-MB-231 breast cancer cells, the conjugation of MTX with Fmoc-DADod resulted in a significant increase in cellular uptake and cytotoxicity. The peptide-MTX conjugate exhibited an EC50 value that was 15 times lower than MTX alone when tested on resistant cells. This suggests that the Fmoc-DADod moiety plays a crucial role in enhancing drug delivery and efficacy .

Case Study 2: Antitumor Activity

Another study focused on the antitumor activity of peptides derived from Fmoc-DADod. These peptides were tested against various cancer cell lines, showing potent inhibitory effects. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the potential of Fmoc-DADod derivatives as anticancer agents .

属性

IUPAC Name |

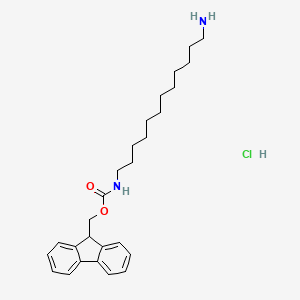

9H-fluoren-9-ylmethyl N-(12-aminododecyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O2.ClH/c28-19-13-7-5-3-1-2-4-6-8-14-20-29-27(30)31-21-26-24-17-11-9-15-22(24)23-16-10-12-18-25(23)26;/h9-12,15-18,26H,1-8,13-14,19-21,28H2,(H,29,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSWGIAISQHAMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。